

Safety and handling precautions for (5-nitro-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-nitro-1H-pyrazol-3-yl)methanol

Cat. No.: B1418186

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of (5-nitro-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Safety

(5-nitro-1H-pyrazol-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, valued for its versatile scaffold.^[1] However, its structure, incorporating both a pyrazole ring and a nitro group, necessitates a comprehensive understanding of its potential hazards. The presence of the nitro functional group, in particular, classifies this and related molecules as energetic materials and introduces specific toxicological concerns.^{[2][3][4]} This guide is designed to provide researchers and drug development professionals with the technical knowledge and practical protocols required to handle (5-nitro-1H-pyrazol-3-yl)methanol safely. By understanding the causality behind each precaution, we can foster a culture of safety that protects researchers, preserves experimental integrity, and ensures regulatory compliance.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For (5-nitro-1H-pyrazol-3-yl)methanol, the risks are twofold: chemical reactivity and toxicity.

Physicochemical and Toxicological Profile

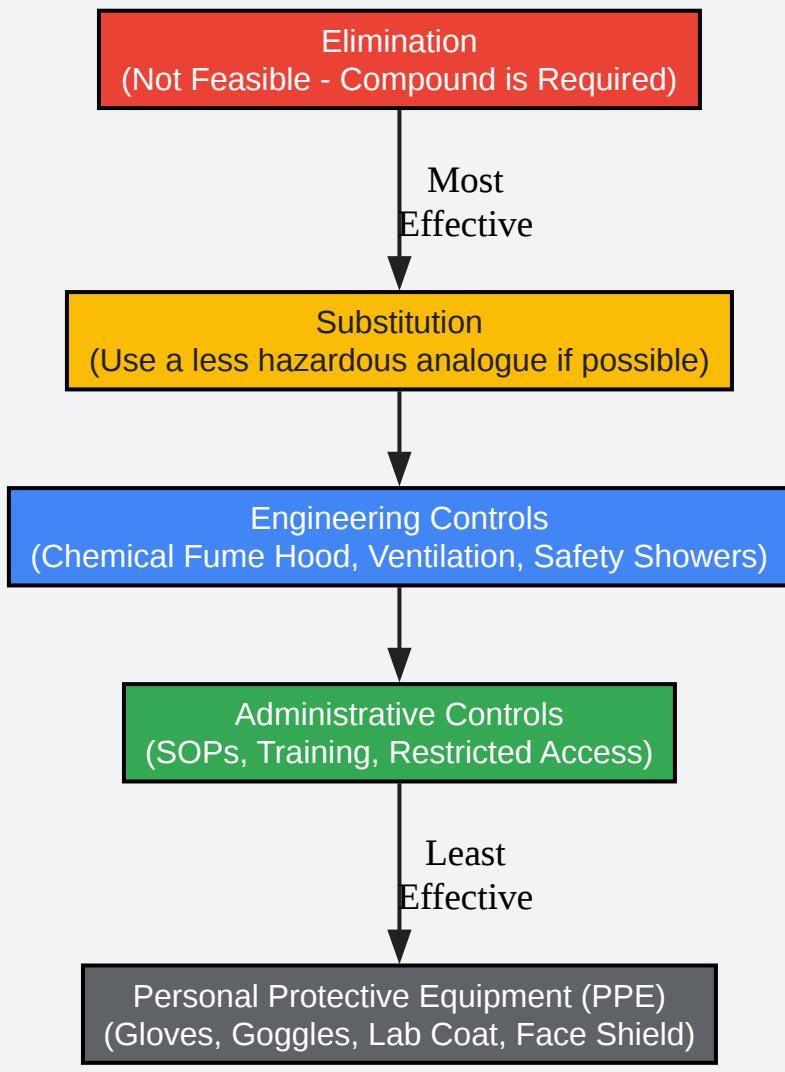
The properties of **(5-nitro-1H-pyrazol-3-yl)methanol** and related nitropyrazoles dictate the necessary handling precautions. The nitro group is strongly electron-withdrawing, which influences the molecule's reactivity and biological interactions.[\[5\]](#)

Property	Data	Source(s)
Chemical Name	(5-nitro-1H-pyrazol-3-yl)methanol	[6] [7]
CAS Number	1000895-25-9	[6] [7]
Molecular Formula	C ₄ H ₅ N ₃ O ₃	[6]
Molecular Weight	143.1 g/mol	[6]
Appearance	Solid (form may vary)	General
Primary Hazards	Acute toxicity, Serious eye damage, Skin/respiratory irritation, Potential for thermal decomposition	[8] [9] [10]

The Energetic Nature of Nitropyrazoles

The nitro group is an explosophore, a functional group that makes a compound explosive. Nitropyrazoles are recognized as energetic materials, and their stability is a critical concern.[\[2\]](#) The thermal decomposition of nitropyrazole derivatives can be initiated by heat, friction, or impact, potentially leading to rapid energy release.[\[11\]](#) While **(5-nitro-1H-pyrazol-3-yl)methanol** is not as highly nitrated as some potent explosives, the inherent instability of the nitro group demands caution, especially upon heating.[\[12\]](#)[\[13\]](#) Thermal decomposition may produce toxic gases, including oxides of nitrogen.

Toxicological Concerns


Aromatic nitro compounds, as a class, present significant health hazards.[\[14\]](#) Their toxicity is often linked to the metabolic reduction of the nitro group within the body, which can produce reactive intermediates.[\[3\]](#) These intermediates can lead to oxidative stress and cellular damage.[\[3\]](#)

- Acute Toxicity: Similar nitro- and pyrazole-based compounds are classified as harmful if swallowed.[8]
- Irritation and Damage: The compound and its analogs are known to cause serious eye damage, skin irritation, and respiratory irritation upon contact or inhalation.[8][9][10]
- Long-Term Effects: Many nitroaromatic compounds are investigated for potential mutagenic and carcinogenic effects, as their metabolites can interact with DNA.[3][5] Therefore, minimizing exposure is paramount.

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage laboratory risks is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Hierarchy of Controls for (5-nitro-1H-pyrazol-3-yl)methanol

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for managing laboratory risks.

- Engineering Controls: These are the primary physical measures to reduce exposure.
 - Chemical Fume Hood: All manipulations of **(5-nitro-1H-pyrazol-3-yl)methanol**, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.^[15] This contains vapors and dust, protecting the user from inhalation.

- Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[16][17]
- Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds of travel time).[18] All personnel must know their location and how to operate them.
- Administrative Controls: These are the work practices and procedures that reduce risk.
 - Standard Operating Procedure (SOP): A detailed SOP for handling this compound must be written, approved, and followed by all users.
 - Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.
 - Restricted Access: Work with this compound should be restricted to designated areas and authorized personnel.
 - Quantity Minimization: Purchase and use the smallest quantity of the compound necessary for the experiment.
 - Labeling: All containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[15]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[19]

PPE Category	Specification	Rationale
Eye & Face Protection	Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a higher risk of splashes or energetic reactions.	Protects against splashes and dust. ^[20] A face shield provides an additional layer of protection for the entire face. ^[19]
Hand Protection	Chemical-resistant gloves (e.g., Nitrile). Check manufacturer's compatibility charts. Double-gloving may be appropriate.	Prevents skin contact. ^{[20][21]} Nitrile offers good protection against a range of chemicals, but compatibility should always be verified. Contaminated gloves must be removed and disposed of properly.
Body Protection	Flame-resistant (FR) laboratory coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes.	Protects skin from splashes and provides a barrier in case of a flash fire. ^[20] Closed-toe shoes protect against spills. ^[21]
Respiratory Protection	Generally not required when working in a fume hood. If weighing outside a containment device, a NIOSH-approved respirator (e.g., N95 for dust or one with organic vapor cartridges) may be necessary.	A fume hood is the primary control for inhalation hazards. ^[20] Respirator use requires a formal program, including fit-testing and training. ^{[19][20]}

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is non-negotiable when working with energetic and toxic compounds.

Step-by-Step Handling Protocol

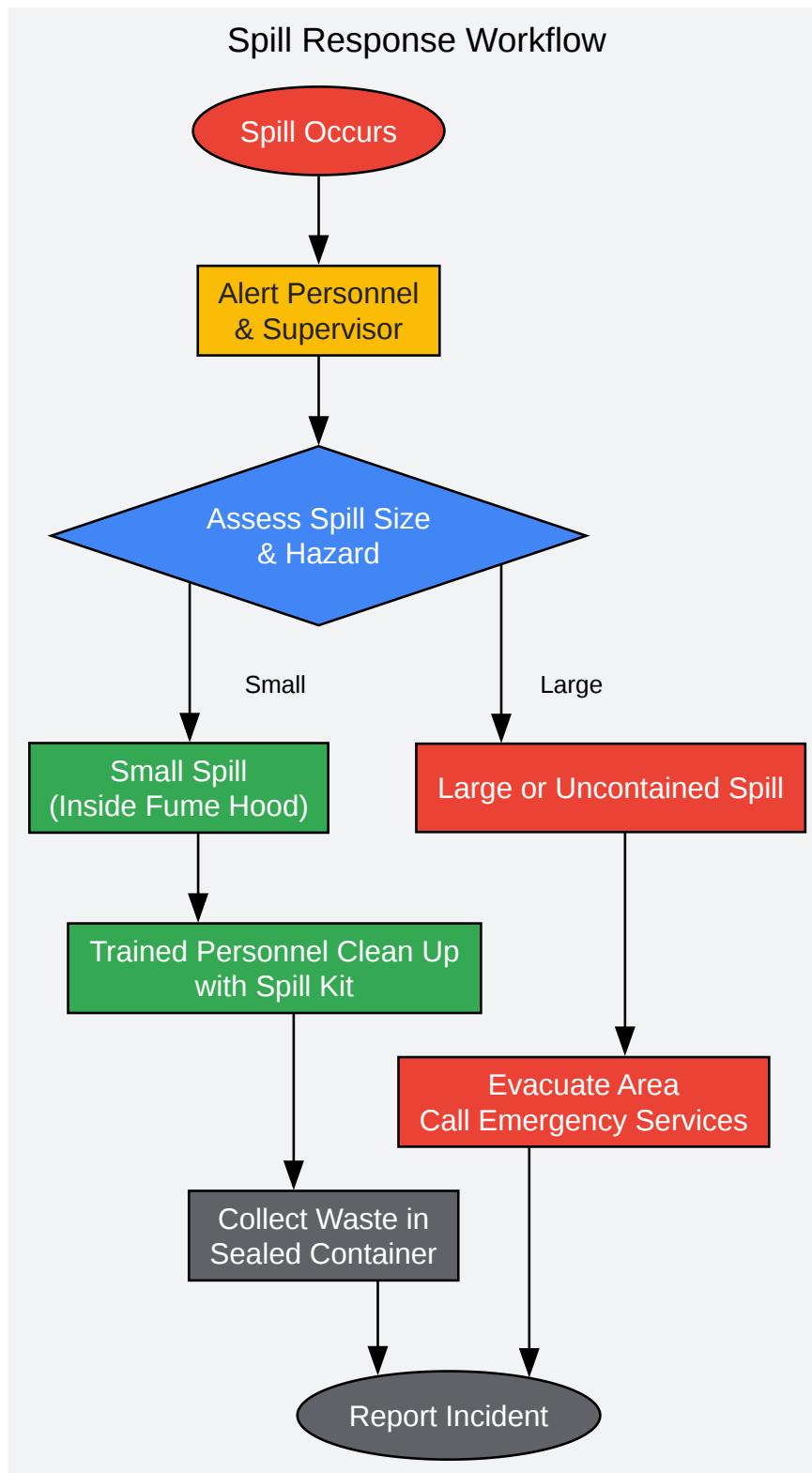
- Preparation:
 - Verify the chemical fume hood is certified and functioning correctly.
 - Don all required PPE as specified in the table above.
 - Designate the work area within the fume hood and cover the surface with absorbent, disposable liners.
 - Assemble all necessary glassware and equipment. Use non-metallic spatulas and tools where possible to minimize friction.[18]
- Weighing and Transfer:
 - Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of fine particles.
 - Handle the compound gently to avoid creating dust.
 - Close the container immediately after use.
- Reaction Setup:
 - When setting up reactions, ensure the apparatus is secure.
 - If heating is required, use a controlled heating source like a sand or oil bath with a thermocouple to prevent overheating. Avoid direct heating with a hot plate.
 - Be aware that nitropyrazoles can be thermally unstable.[11] Plan for rapid cooling in case of an exothermic reaction.
- Post-Reaction:
 - Quench the reaction carefully according to a pre-approved procedure.
 - Clean all equipment thoroughly.

Storage

Proper storage is crucial to maintain the compound's stability and prevent accidental reactions.

- Container: Store in a tightly sealed, clearly labeled container.[22]
- Location: Keep in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[22]
- Segregation: Store away from heat, open flames, and sources of ignition.[9] Crucially, segregate from incompatible materials, including:
 - Strong oxidizing agents
 - Strong reducing agents
 - Strong acids and bases[23]
- Security: Store in a locked cabinet or a secure, access-controlled area.[9][23]

Waste Disposal


All materials contaminated with **(5-nitro-1H-pyrazol-3-yl)methanol** must be disposed of as hazardous waste.

- Waste Streams: Collect all waste, including excess reagent, contaminated PPE (gloves, liners), and cleaning materials, in a designated hazardous waste container.[8]
- Labeling: The waste container must be sealed and clearly labeled as "Hazardous Waste" with the full chemical name.[15]
- Regulations: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[8][15] Never pour this chemical down the drain or dispose of it in regular trash.[15]

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

Spill Response Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for responding to a chemical spill.

First Aid Measures

In the event of an exposure, immediate action is critical.[23]

Exposure Route	First Aid Protocol
Inhalation	Move the affected person to fresh air immediately. If breathing is difficult or stops, provide respiratory support. Seek immediate medical attention.[16][24]
Skin Contact	Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[17][18]
Eye Contact	Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8][17]
Ingestion	Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][23]

Conclusion

(5-nitro-1H-pyrazol-3-yl)methanol is a valuable tool in chemical research, but its potential hazards must be respected. By integrating a deep understanding of its chemical nature with a disciplined application of engineering controls, administrative procedures, and personal protective equipment, researchers can handle this compound with confidence and safety. This guide serves as a technical framework, but it is the consistent, daily commitment to a culture of safety by every individual in the laboratory that truly mitigates risk.

References

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI.
- Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and Its N-Methyl Derivative. (2025, August 8). ResearchGate.
- Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. (n.d.). PubMed.
- nitro razredčilo. (n.d.). Chemius.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Center for Biotechnology Information.
- Nitrobenzene - Incident management. (n.d.). GOV.UK.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI.
- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023, September 7). National Center for Biotechnology Information.
- Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(S2), 313S-317S.
- Nitropyrazoles (review). (2025, August 5). ResearchGate.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Nitrosamines in Pharmaceuticals: Formation, Risks, and Detection Methods Explained. (2025, September 4). ADVENT CHEMBIO PVT LTD.
- Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety.
- Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
- First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Nitro-Group-Containing Drugs. (2019, March 28). PubMed.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (n.d.). National Center for Biotechnology Information.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed.
- Manipulating nitration and stabilization to achieve high energy. (2023, November 15). National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. (5-Nitro-1H-pyrazol-3-yl)methanol | 1000895-25-9 [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. aksci.com [aksci.com]
- 11. mdpi.com [mdpi.com]
- 12. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mobile [my.chemius.net]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 21. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 22. aksci.com [aksci.com]
- 23. fishersci.com [fishersci.com]
- 24. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [Safety and handling precautions for (5-nitro-1H-pyrazol-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418186#safety-and-handling-precautions-for-5-nitro-1h-pyrazol-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

